Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate is an organic compound that features a triazole ring, a trifluoromethyl group, and a hydroxy group. This compound is known for its stability and potential biological activities, making it a candidate for various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.
Introduction of the Trifluoromethyl Group: This can be achieved through trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve scalable approaches such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction conditions are employed to ensure high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions include various substituted triazoles, ketones, aldehydes, and reduced triazole derivatives .
Scientific Research Applications
Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials and coatings.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxy-1-phenyl-1,2,3-triazole-4-carboxylate: Lacks the trifluoromethyl group, resulting in different electronic properties.
Methyl 5-hydroxy-1-[3-(chloromethyl)phenyl]-1,2,3-triazole-4-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity and stability.
Uniqueness
Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts high stability, lipophilicity, and electron-withdrawing properties. These characteristics enhance its potential as a bioactive compound and its utility in various scientific applications .
Properties
IUPAC Name |
methyl 5-oxo-1-[3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3/c1-20-10(19)8-9(18)17(16-15-8)7-4-2-3-6(5-7)11(12,13)14/h2-5,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPBSQIYUYWGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN(C1=O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137326 |
Source
|
Record name | Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901137326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924861-64-3 |
Source
|
Record name | Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901137326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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